BenchChemオンラインストアへようこそ!

OTX008

Allosteric inhibition Galectin-1 binding mechanism CRD-independent pharmacology

OTX008 is the definitive allosteric galectin-1 inhibitor, binding outside the CRD—functionally distinct from CRD-binding inhibitors like GB1490 (inactive in Jurkat apoptosis vs. GB1490 IC50 2.30 µM). With Phase I clinical validation, broad antiproliferative activity (IC50 1.7–192.3 µM), HUVEC anti-angiogenic activity (IC50 2 µM), and proven synergy (CI<1) with cytotoxic/targeted agents, OTX008 is the preferred tool for target validation, angiogenesis, and combination research. Use OTX008 for binding site-specific pharmacology studies.

Molecular Formula C52H72N8O8
Molecular Weight 937.2 g/mol
CAS No. 286936-40-1
Cat. No. B1677811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTX008
CAS286936-40-1
SynonymsOTX-008;  OTX 008;  OTX008;  PTX008;  PTX-008;  PTX 008;  calixarene 0118;  N(2dimethylamino)ethyl)acetamidyl calix4arene.
Molecular FormulaC52H72N8O8
Molecular Weight937.2 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C
InChIInChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)
InChIKeyCQVAQQNDZCZBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OTX008 (CAS 286936-40-1) Calixarene Derivative: Galectin-1 Selective Inhibitor Procurement Baseline


OTX008, also known as Calixarene 0118 or PTX-008, is a macrocyclic calixarene derivative designed to bind the amphipathic β-sheet conformation of galectin-1 (Gal1), acting as a selective small-molecule inhibitor with demonstrated antiproliferative, anti-invasive, and anti-angiogenic activities . It has progressed to Phase I clinical evaluation in patients with advanced solid tumors and represents a distinct chemical class within the galectin-1 targeting landscape .

Why Generic Substitution of OTX008 (CAS 286936-40-1) with Other Galectin-1 Inhibitors Is Not Warranted


Direct substitution of OTX008 with other galectin-1 inhibitors, such as GB1490 or GB1908, is not supported by current evidence due to fundamental differences in binding mechanism, binding site, and functional activity in specific cellular contexts. OTX008 is an allosteric inhibitor that binds outside the carbohydrate recognition domain (CRD) of galectin-1, whereas newer-generation inhibitors like GB1490 bind directly within the CRD . This mechanistic divergence leads to differential functional effects: for instance, while GB1490 inhibits galectin-1-induced apoptosis in Jurkat cells with an IC50 of 2.30 µM, OTX008 is completely inactive in this same assay system . Therefore, OTX008 should not be considered interchangeable with CRD-binding galectin-1 inhibitors without context-specific experimental validation.

OTX008 (CAS 286936-40-1): Product-Specific Quantitative Differentiation Evidence Guide


Allosteric Binding Mechanism Distinct from CRD-Targeting Galectin-1 Inhibitors

OTX008 acts as an allosteric inhibitor that binds outside the carbohydrate recognition domain (CRD) of galectin-1, in contrast to newer inhibitors like GB1490 that bind within the CRD . This mechanistic difference translates to distinct functional activity profiles: in a Jurkat cell apoptosis rescue assay, OTX008 exhibits no activity, whereas the CRD-binding inhibitor GB1490 demonstrates an IC50 of 2.30 µM . This is not a potency differential but a binary distinction in pharmacological outcome in this specific model system.

Allosteric inhibition Galectin-1 binding mechanism CRD-independent pharmacology

Variable Antiproliferative IC50 Across Tumor Cell Lines: Evidence of Galectin-1 Expression-Dependent Activity

OTX008 inhibits tumor cell proliferation across a broad panel of human cancer cell lines, but the magnitude of inhibition is highly variable, with IC50 values ranging from 1.7 µM to 192.3 µM . Critically, this antiproliferative activity correlates directly with the endogenous galectin-1 mRNA expression levels in each cell line . In contrast to newer galectin-1 inhibitors like GB1908 (IC50 = 850 nM in Jurkat cell apoptosis assay) which lack this extensive cell panel characterization, OTX008's variable potency serves as a functional marker for galectin-1-dependent tumor biology .

Antiproliferative activity Cancer cell line panel Galectin-1 expression correlation

Endothelial Cell Antiproliferative Activity: Comparative Potency vs. Anginex and Avastin

OTX008 inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 2 µM . This endothelial-specific activity is a key component of its anti-angiogenic mechanism. In comparative in vivo head and neck squamous cell carcinoma (HNSCC) models, OTX008 inhibited tumor growth as effectively as both Anginex (a peptidic galectin-1 inhibitor) and Avastin (bevacizumab, an anti-VEGF antibody), except in the HEp-2 model where Avastin produced more pronounced growth suspension . This positions OTX008 as a non-peptidic, small-molecule alternative to both a peptide-based inhibitor and a monoclonal antibody in specific tumor contexts.

Anti-angiogenic activity Endothelial cell proliferation HUVEC assay

Therapeutic Synergy with Cytotoxic and Targeted Agents: Sequence-Dependent Combination Index Data

OTX008 demonstrates synergistic antiproliferative effects when combined with multiple cytotoxic and targeted agents across colon, head and neck, and hepatocellular carcinoma cell lines. Combination Index (CI) values <1, indicating synergy, were observed when OTX008 was administered prior to the partner drug . This sequence-dependent synergy is consistent with OTX008's role in sensitizing cancer cells to subsequent therapeutic challenge. In glioblastoma models, OTX008 plus radiation showed significantly decreased tumor growth rate and improved survival, with combination studies showing synergy principally when OTX008 was administered first . No equivalent combination synergy data across such a broad panel of agents and cell lines exists for newer galectin-1 inhibitors like GB1490 or GB1908 in the current literature.

Combination therapy Synergy Chemosensitization

OTX008 (CAS 286936-40-1): Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


Preclinical Validation of Galectin-1 as a Therapeutic Target in Tumor Models

Researchers seeking to validate galectin-1 as a target in specific cancer types should prioritize OTX008 due to its extensively characterized antiproliferative activity across a broad panel of cancer cell lines with IC50 values ranging from 1.7 to 192.3 µM, and its direct correlation with galectin-1 mRNA expression . This allows users to select models where OTX008 is most active, providing a built-in control for on-target effects. The compound's clinical progression to Phase I provides additional translational relevance for target validation studies .

Anti-Angiogenic Mechanism Studies in Endothelial Cell Models

For studies focused on tumor angiogenesis and endothelial cell biology, OTX008 offers a non-peptidic small-molecule alternative with defined HUVEC antiproliferative activity (IC50 = 2 µM) and in vivo efficacy comparable to both the peptidic inhibitor Anginex and the antibody Avastin in HNSCC models . This positions OTX008 as an ideal tool for investigating galectin-1's role in angiogenesis without the confounding variables of peptide stability or large antibody pharmacokinetics.

Chemosensitization and Radiosensitization Preclinical Studies

Investigators exploring combination strategies to enhance the efficacy of cytotoxic or targeted therapies should select OTX008 based on its established synergy data (Combination Index < 1) across multiple agents and cancer types, with optimal effects when OTX008 is administered first . This evidence base supports its use as a sensitizing agent in preclinical models of colon, head and neck, hepatocellular carcinoma, and glioblastoma, including demonstrated radiosensitization in glioblastoma .

Allosteric Galectin-1 Inhibitor as a Tool to Study CRD-Independent Pharmacology

For laboratories investigating the pharmacological consequences of galectin-1 inhibition via distinct binding sites, OTX008 serves as the prototypical allosteric inhibitor that binds outside the CRD . Its binary functional distinction from CRD-binding inhibitors like GB1490 (active in Jurkat cell apoptosis assay vs. OTX008 inactive) makes OTX008 an essential comparator for dissecting binding site-specific pharmacology of galectin-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTX008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.